5-(methoxymethyl)-1-propyl-1H-pyrazole
Description
Significance of Pyrazole (B372694) Heterocycles in Contemporary Chemical Research
Pyrazole heterocycles are five-membered aromatic rings containing two adjacent nitrogen atoms. This structural motif is a cornerstone in modern chemical research, largely due to its versatile reactivity and the wide array of biological activities exhibited by its derivatives. globalresearchonline.netresearchgate.net The pyrazole core is considered a "privileged structure" in medicinal chemistry, meaning it can bind to multiple biological targets with high affinity. nih.gov This has led to the development of numerous pyrazole-containing drugs with applications as anti-inflammatory, antimicrobial, anticancer, and analgesic agents. globalresearchonline.netnumberanalytics.com
Beyond pharmaceuticals, pyrazole derivatives are integral to agrochemicals, serving as herbicides, insecticides, and fungicides. nih.gov Their utility also extends to materials science, where they are used in the creation of dyes and fluorescent substances. globalresearchonline.net The continued exploration of pyrazole chemistry is driven by the quest for novel compounds with enhanced efficacy and specificity for a multitude of applications. globalresearchonline.netnih.gov
Structural Framework and Substitution Pattern of 5-(methoxymethyl)-1-propyl-1H-pyrazole
The structure of this compound is defined by a central pyrazole ring. The numbering of the pyrazole ring begins at one of the nitrogen atoms and proceeds around the ring. In this specific compound, a propyl group (-CH2CH2CH3) is attached to the nitrogen at position 1 (N1). At position 5 of the carbon framework, a methoxymethyl group (-CH2OCH3) is attached.
| Property | Value |
| Molecular Formula | C8H14N2O |
| Molecular Weight | 154.21 g/mol |
| Core Structure | 1H-pyrazole |
| N1 Substituent | Propyl |
| C5 Substituent | Methoxymethyl |
Note: The molecular weight is calculated based on the chemical formula.
Historical Context of Pyrazole Chemistry
The history of pyrazole chemistry dates back to the late 19th century. The term "pyrazole" was first coined by German chemist Ludwig Knorr in 1883. wikipedia.org One of the foundational methods for synthesizing the pyrazole ring, the Knorr pyrazole synthesis, was also developed by him and involves the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound. jk-sci.comchemhelpasap.comslideshare.net This reaction remains a fundamental and widely used method for creating substituted pyrazoles.
Another classic method was developed by Hans von Pechmann in 1898, who synthesized the parent pyrazole from acetylene (B1199291) and diazomethane (B1218177). wikipedia.org The first naturally occurring pyrazole, 1-pyrazolyl-alanine, was not isolated until 1959 from watermelon seeds, highlighting the biological relevance of this heterocyclic system. wikipedia.org Over the decades, the field has expanded dramatically, with the development of numerous synthetic methodologies and the discovery of a vast range of pharmacological and industrial applications for pyrazole derivatives. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
5-(methoxymethyl)-1-propylpyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c1-3-6-10-8(7-11-2)4-5-9-10/h4-5H,3,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJGKAKMZOVIBTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CC=N1)COC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Spectroscopic and Structural Characterization of 5 Methoxymethyl 1 Propyl 1h Pyrazole
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N-NMR)
Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N-NMR) spectroscopy is a powerful tool for probing the electronic environment of nitrogen atoms within a molecule. researchgate.net For pyrazole (B372694) derivatives, ¹⁵N-NMR provides distinct signals for the two nitrogen atoms in the five-membered ring, designated as N-1 and N-2. The chemical shifts of these nitrogen atoms are highly sensitive to the nature and position of substituents on the pyrazole ring, as well as to intermolecular interactions like hydrogen bonding. acs.org
In the case of 5-(methoxymethyl)-1-propyl-1H-pyrazole, the N-1 atom is directly bonded to the propyl group, while the N-2 atom is adjacent to it within the ring. The electron-donating nature of the propyl group and the electronic influence of the methoxymethyl group at the C-5 position are expected to shield the nitrogen nuclei, influencing their resonance frequencies.
Table 1: Expected ¹⁵N-NMR Chemical Shift Ranges for Substituted Pyrazoles
| Nitrogen Atom | Environment | Typical Chemical Shift Range (ppm, relative to CH₃NO₂) |
|---|---|---|
| N-1 | Substituted (e.g., with an alkyl group) | -150 to -180 |
Note: The exact chemical shifts for this compound would require experimental determination.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about electronic transitions within a molecule. shu.ac.uk Pyrazole and its derivatives typically exhibit strong absorption bands in the UV region, arising from π → π* transitions within the aromatic ring system. researchgate.netacs.org The position and intensity of these absorption maxima (λmax) are influenced by the substituents attached to the pyrazole ring.
For this compound, the pyrazole ring acts as the primary chromophore. The presence of the propyl and methoxymethyl substituents is expected to cause a slight bathochromic shift (shift to longer wavelengths) compared to the parent pyrazole molecule. researchgate.net The absorption is due to the promotion of electrons from bonding (π) and non-bonding (n) orbitals to anti-bonding (π*) orbitals. uzh.ch
Based on studies of related pyrazole compounds, the primary absorption band for this compound is anticipated to be in the 200–250 nm range. researchgate.netresearchgate.net The solvent used for the analysis can also influence the λmax, with polar solvents potentially causing shifts due to interactions with the molecule's electronic states. shu.ac.uk
Table 2: Typical UV-Vis Absorption Data for Pyrazole Derivatives
| Compound | Solvent | λmax (nm) | Type of Transition |
|---|---|---|---|
| 1H-Pyrazole | Gas Phase | ~203 | π → π* |
| 1-Methylpyrazole | Ethanol | ~215 | π → π* |
| 3,5-Dimethylpyrazole | Ethanol | ~220 | π → π* |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It provides information about the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula. dergipark.org.tr
The electron ionization (EI) mass spectrum of this compound is expected to show a distinct molecular ion peak [M]⁺ corresponding to its molecular weight. The fragmentation pattern would be characteristic of N-propyl and methoxymethyl-substituted pyrazoles. Key fragmentation pathways would likely involve the loss of the propyl group, the methoxymethyl group, and cleavage of the pyrazole ring itself. researchgate.net
Common fragmentation patterns for pyrazoles include the loss of substituents from the ring and the elimination of stable neutral molecules like HCN or N₂. researchgate.net For this specific compound, significant fragments might arise from α-cleavage of the propyl group and cleavage of the ether bond in the methoxymethyl substituent. HRMS would allow for the precise determination of the elemental composition of the molecular ion and its major fragments, confirming the structure. mdpi.com
Table 3: Predicted Key Fragments in the Mass Spectrum of this compound (C₈H₁₄N₂O)
| Fragment Ion | Proposed Structure / Loss | Predicted m/z |
|---|---|---|
| [C₈H₁₄N₂O]⁺ | Molecular Ion (M⁺) | 154 |
| [C₅H₇N₂O]⁺ | Loss of propyl radical (•C₃H₇) | 111 |
| [C₇H₁₁N₂]⁺ | Loss of methoxy (B1213986) radical (•OCH₃) | 123 |
| [C₄H₅N₂]⁺ | Loss of propyl and methoxymethyl side chains, followed by rearrangement | 81 |
X-ray Diffraction Studies for Solid-State Structure Elucidation
While specific crystallographic data for this compound were not found in the provided search results, analysis of similar pyrazole derivatives reveals common structural features. nih.govresearchgate.net The pyrazole ring is typically planar, and the bond lengths and angles within the ring are consistent with its aromatic character. The study would also detail intermolecular interactions, such as van der Waals forces or potential weak hydrogen bonds, which dictate the crystal packing arrangement.
Table 4: Representative Crystallographic Data for a Substituted Pyrazole Derivative
| Parameter | Description | Typical Value |
|---|---|---|
| Crystal System | The symmetry system of the crystal lattice | Monoclinic or Orthorhombic |
| Space Group | The specific symmetry group of the crystal | P2₁/c or similar |
| a, b, c (Å) | Dimensions of the unit cell | Varies (e.g., 5-15 Å) |
| α, β, γ (°) | Angles of the unit cell | α=γ=90°, β≈90-110° (for Monoclinic) |
| C-N bond length (Å) | Length of carbon-nitrogen bonds in the ring | ~1.32 - 1.38 Å |
This data is illustrative and not specific to this compound.
Elemental Analysis
Elemental analysis, typically performed via combustion analysis, is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a compound. wikipedia.org This data is used to derive the empirical formula of the substance, which can then be compared with the molecular formula obtained from mass spectrometry to confirm the compound's identity and purity. taylorandfrancis.comcsun.edu
For this compound, with a molecular formula of C₈H₁₄N₂O, the theoretical elemental composition can be calculated based on its atomic weights. In a combustion analysis experiment, a weighed sample of the compound is burned in an excess of oxygen, and the resulting combustion products (CO₂, H₂O, and N₂) are collected and quantified. chemteam.info The experimentally determined percentages should closely match the calculated theoretical values.
Table 5: Elemental Analysis Data for this compound (Formula: C₈H₁₄N₂O, Molecular Weight: 154.21 g/mol )
| Element | Theoretical % |
|---|---|
| Carbon (C) | 62.31% |
| Hydrogen (H) | 9.15% |
| Nitrogen (N) | 18.17% |
Computational and Theoretical Investigations of 5 Methoxymethyl 1 Propyl 1h Pyrazole
Quantum Mechanical Calculations
Quantum mechanical calculations are fundamental in understanding the electronic structure and properties of molecules. These theoretical methods provide insights into molecular stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) Studies on Electronic Structure and Properties
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. It allows for the calculation of various properties such as molecular orbital energies (e.g., HOMO and LUMO), electron density distribution, and molecular electrostatic potential. Despite a thorough search for studies specifically focused on 5-(methoxymethyl)-1-propyl-1H-pyrazole, no dedicated DFT studies detailing its electronic structure and properties were found in the available scientific literature. While DFT studies have been performed on other pyrazole (B372694) derivatives to elucidate their electronic characteristics, this specific compound has not been the subject of such published research.
Meta-Generalized Gradient Approximation (meta-GGA) Studies
Meta-Generalized Gradient Approximation (meta-GGA) functionals are a class of functionals in Density Functional Theory that can offer improved accuracy for various chemical systems. A search for meta-GGA studies specifically investigating this compound did not yield any results. Therefore, there is no available data from meta-GGA calculations for this compound to report.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and the nature of chemical bonds within a molecule. This analysis provides a detailed picture of the electron delocalization and donor-acceptor interactions. No published NBO analysis for this compound could be located.
Molecular Modeling and Simulations
Molecular modeling and simulations are powerful tools for studying the dynamic behavior of molecules and their interactions with biological targets. These methods provide insights into conformational preferences and potential binding modes.
Molecular Dynamics (MD) Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are used to explore the conformational landscape of a molecule over time, providing insights into its flexibility and preferred shapes. A comprehensive search for MD simulation studies focused on the conformational analysis of this compound did not uncover any specific research. While MD simulations are commonly applied to various biologically active molecules, this particular pyrazole derivative does not appear to have been studied using this method in publicly available literature.
Prediction of Binding Modes and Affinity to Biological Targets
Computational methods such as molecular docking are employed to predict how a molecule might bind to a biological target and to estimate its binding affinity. These predictions are valuable in drug discovery and development. There are no available studies that report on the predicted binding modes or affinity of this compound to any specific biological targets.
Theoretical Studies on Reactivity and Reaction Mechanisms
Theoretical and computational chemistry offers powerful tools to predict and understand the chemical behavior of molecules like this compound. These methods provide insights into the electron distribution, orbital energies, and potential energy surfaces of reacting systems, which are fundamental to understanding reactivity and reaction mechanisms.
The pyrazole ring is an aromatic heterocycle with a distinct pattern of electron density that dictates its reactivity towards electrophiles and nucleophiles. imperial.ac.uk The presence of two adjacent nitrogen atoms and the substituents—a propyl group at N1 and a methoxymethyl group at C5—modulates this reactivity profile.
Electrophilic Sites: The C3 and C5 positions of the pyrazole ring are comparatively electron-deficient. researchgate.netresearchgate.net This is due to the inductive effect of the neighboring nitrogen atoms. Consequently, these positions are susceptible to attack by nucleophiles. Protonation of the pyrazole ring to form a pyrazolium (B1228807) cation further enhances the electrophilicity of the carbon atoms, particularly C3, making nucleophilic attack more favorable. globalresearchonline.net
The specific substituents on this compound influence this inherent reactivity. The propyl group at N1 is an electron-donating group which can slightly increase the electron density of the ring. The methoxymethyl group at C5, with its ether oxygen, also possesses electron-donating character through resonance, which can affect the electron distribution and reactivity of the C5 position.
Table 1: Predicted Reactivity of Pyrazole Ring Positions
| Ring Position | Predicted Reactivity | Influencing Factors |
| N1 | Low Nucleophilicity | Lone pair involved in the aromatic sextet. |
| N2 | High Nucleophilicity | Basic, pyridine-like nitrogen with an available lone pair. |
| C3 | Electrophilic | Electron-deficient due to adjacent nitrogen atoms. |
| C4 | Nucleophilic (for SEAr) | Relatively electron-rich carbon, susceptible to electrophilic attack. |
| C5 | Electrophilic | Electron-deficient due to adjacent nitrogen atoms; modulated by the methoxymethyl group. |
SEAr: Electrophilic Aromatic Substitution
Solvent plays a crucial role in chemical reactions, often influencing reaction rates and even altering reaction mechanisms. Computational studies, typically employing implicit or explicit solvent models, can quantify these effects. For reactions involving pyrazole derivatives, solvents can stabilize charged intermediates or transition states, thereby affecting the activation energy of a particular pathway. researchgate.net
Theoretical studies have shown that polar protic solvents can engage in hydrogen bonding with the nitrogen atoms of the pyrazole ring. researchgate.netglobalresearchonline.net This interaction can modulate the nucleophilicity of the N2 atom and influence the course of reactions such as alkylation or acylation. In the context of this compound, the ether oxygen of the methoxymethyl group can also interact with protic solvents.
Furthermore, the dielectric constant of the solvent can impact reactions that proceed through charged intermediates. nih.gov For instance, a reaction pathway involving a cationic intermediate would be stabilized in a high-dielectric constant solvent, potentially lowering the activation barrier for that pathway. Computational models like the Solvation Model based on Density (SMD) are used to calculate solvation energies and predict the preference of a compound for different solvents. researchgate.net
While the pyrazole ring is generally stable due to its aromaticity, ring-opening reactions can occur under specific conditions, often involving strong bases or nucleophiles. globalresearchonline.net Theoretical studies can elucidate the mechanisms of such reactions by mapping the potential energy surface and identifying the transition states.
For instance, theoretical investigations on related pyrazole systems, such as pyrazaboles, have been conducted to understand their ring-opening mechanisms in the presence of nucleophiles like amines. scholaris.caresearchgate.net These studies have compared different mechanistic pathways, such as SN1 and SN2, to determine the most favorable route. scholaris.caresearchgate.net Such computational approaches could be applied to this compound to predict its stability and potential for ring-opening under various reactive conditions. The presence of substituents can influence the stability of the ring; for example, electron-withdrawing groups can make the ring more susceptible to nucleophilic attack that could lead to ring cleavage.
Tautomeric Equilibria and Prototropic Rearrangements
Tautomerism is a key feature of N-unsubstituted pyrazoles, involving the migration of a proton between the two nitrogen atoms (annular prototropic tautomerism). nih.gov Although this compound is N-substituted and does not exhibit this specific type of tautomerism, related prototropic rearrangements can be computationally investigated. For example, if a substituent with an acidic proton were present on the ring, side-chain tautomerism could be explored.
Theoretical studies are instrumental in understanding the factors that govern tautomeric equilibria, such as the electronic nature of substituents and solvent effects. nih.govresearchgate.net Computational methods can calculate the relative energies of different tautomers to predict the most stable form. For N-unsubstituted pyrazoles, it has been shown that the tautomeric equilibrium is highly dependent on the nature of the substituents at the C3 and C5 positions. researchgate.netfu-berlin.de
The energy barrier for intramolecular proton transfer in pyrazoles has been computationally determined to be quite high (around 50 kcal/mol), suggesting that the process is more likely to be intermolecular, facilitated by solvent molecules or other pyrazole molecules. nih.gov
Intermolecular Interactions and Self-Aggregation Phenomena
In the absence of a protic solvent, N-unsubstituted pyrazoles can form self-aggregates like dimers, trimers, and tetramers through intermolecular N-H···N hydrogen bonds. researchgate.netglobalresearchonline.netnih.gov Although the N1-propyl substituent in this compound prevents this specific type of hydrogen bonding, other intermolecular interactions are at play and can be studied computationally.
These interactions include van der Waals forces, dipole-dipole interactions, and potential C-H···N or C-H···O hydrogen bonds. The methoxymethyl group can also participate in hydrogen bonding as an acceptor. Computational studies can model the formation of dimers or larger aggregates of this compound and calculate the interaction energies to understand the strength and nature of these non-covalent bonds. Such studies are important for understanding the physical properties of the compound in the solid state and in solution. For instance, π-π stacking between pyrazole rings can also contribute to self-aggregation. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Studies (Computational aspects only)
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to correlate the chemical structure of a series of compounds with their biological activity. ej-chem.orgresearchgate.net From a computational perspective, the development of a QSAR model involves several key steps:
Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the series. These descriptors quantify various aspects of the molecular structure and can be categorized as 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric and electrostatic fields). ijsdr.org
Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that relates the descriptors to the observed biological activity. acs.org
Model Validation: The predictive power of the QSAR model is rigorously assessed using statistical metrics like the correlation coefficient (r²), the cross-validated correlation coefficient (q²), and external validation with a test set of compounds. nih.gov
For a series of pyrazole derivatives, QSAR studies can identify the key structural features that are important for a specific biological activity. For example, a QSAR model might reveal that the activity is positively correlated with a particular electrostatic descriptor at a certain position on the pyrazole ring, and negatively correlated with a steric descriptor at another position. This information can then be used to computationally design new, more potent analogues of this compound before their actual synthesis.
Table 2: Common Molecular Descriptors in QSAR Studies of Pyrazole Derivatives
| Descriptor Type | Examples | Information Encoded |
| Constitutional (1D) | Molecular Weight, Atom Count | Basic molecular composition and size. |
| Topological (2D) | Connectivity Indices, Kappa Shape Indices | Molecular branching and shape. |
| Geometrical (3D) | Molecular Volume, Surface Area | Three-dimensional size and shape. |
| Quantum Chemical | HOMO/LUMO Energies, Dipole Moment | Electronic properties and reactivity. |
| Field-Based (3D) | Steric Fields, Electrostatic Fields | 3D distribution of steric bulk and charge. |
Reactivity and Functionalization of 5 Methoxymethyl 1 Propyl 1h Pyrazole
Electrophilic Aromatic Substitution Reactions on the Pyrazole (B372694) Ring
The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. globalresearchonline.net For most pyrazoles, these reactions predominantly occur at the C-4 position, which is the most nucleophilic carbon atom. globalresearchonline.netscribd.com In the case of 5-(methoxymethyl)-1-propyl-1H-pyrazole, both the N1-propyl and the C5-methoxymethyl groups are electron-donating, further activating the ring towards electrophilic attack, reinforcing the preference for substitution at the C-4 position.
Common electrophilic substitution reactions applicable to pyrazoles include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. scribd.commasterorganicchemistry.com
Nitration: Achieved by using a mixture of nitric acid and sulfuric acid, this reaction introduces a nitro group (NO₂) onto the C-4 position. masterorganicchemistry.com The active electrophile is the nitronium ion (NO₂⁺). masterorganicchemistry.com
Halogenation: Bromination or chlorination can be performed using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), yielding the 4-halo derivative. enamine.net
Sulfonation: Treatment with fuming sulfuric acid introduces a sulfonic acid group (SO₃H) at the C-4 position. scribd.com
Thiocyanation: An electrophilic thiocyanation at the C-4 position can be achieved using reagents such as ammonium (B1175870) thiocyanate (B1210189) (NH₄SCN) in the presence of an oxidant like PhICl₂. beilstein-journals.org
| Reaction | Reagents | Electrophile | Expected Product |
|---|---|---|---|
| Nitration | HNO₃ / H₂SO₄ | NO₂⁺ | 4-Nitro-5-(methoxymethyl)-1-propyl-1H-pyrazole |
| Bromination | N-Bromosuccinimide (NBS) | Br⁺ | 4-Bromo-5-(methoxymethyl)-1-propyl-1H-pyrazole |
| Sulfonation | Fuming H₂SO₄ (SO₃) | SO₃ | This compound-4-sulfonic acid |
| Thiocyanation | NH₄SCN / PhICl₂ | SCN⁺ (from Cl-SCN) | 4-Thiocyanato-5-(methoxymethyl)-1-propyl-1H-pyrazole |
Nucleophilic Reactions at the Pyrazole Core
Direct nucleophilic substitution on an unsubstituted pyrazole ring is generally challenging due to the ring's electron-rich nature. encyclopedia.pub Such reactions typically require the presence of a good leaving group and/or strong electron-withdrawing groups to activate the ring. encyclopedia.pub For this compound, which has electron-donating substituents, direct nucleophilic attack is unfavorable.
However, functionalization via nucleophilic intermediates can be achieved through deprotonation. The hydrogen atom at the C-3 position is the most acidic carbon-bound proton. Treatment with a strong base, such as an organolithium reagent (e.g., n-butyllithium), can lead to regioselective deprotonation at the C-3 position. The resulting lithiated pyrazole is a potent nucleophile that can react with a variety of electrophiles (e.g., aldehydes, ketones, alkyl halides) to introduce new functional groups at this position. enamine.net This process is a powerful method for elaborating the pyrazole core. enamine.net
Reactions Involving the C5-Methoxymethyl Group
The methoxymethyl (MOM) group is widely recognized in organic synthesis as a protecting group for alcohols. wikipedia.org Consequently, the C5-methoxymethyl group on the pyrazole can be viewed as a protected hydroxymethyl group. This moiety can undergo various chemical transformations, primarily deprotection to reveal the alcohol or conversion to other ether derivatives. acs.orgacs.org
Cleavage of the MOM ether can be accomplished under acidic conditions using a range of Lewis or Brønsted acids. wikipedia.org The choice of reagent allows for chemoselectivity, enabling the removal of the MOM group in the presence of other acid-sensitive functionalities. researchgate.net For aromatic MOM ethers, treatment with trimethylsilyl (B98337) triflate (TMSOTf) and 2,2′-bipyridyl leads to the corresponding silyl (B83357) ether, which is then hydrolyzed to the alcohol. acs.orgacs.org Alternatively, using triethylsilyl triflate (TESOTf) can directly convert the MOM ether to a TES ether. acs.orgacs.org
| Transformation | Reagents and Conditions | Product | Reference |
|---|---|---|---|
| Deprotection (to Alcohol) | 1. TMSOTf, 2,2′-bipyridyl 2. Hydrolysis | (1-Propyl-1H-pyrazol-5-yl)methanol | acs.orgacs.org |
| Deprotection (to Alcohol) | ZnBr₂, n-PrSH | (1-Propyl-1H-pyrazol-5-yl)methanol | researchgate.net |
| Deprotection (to Alcohol) | Various Lewis or Brønsted acids (e.g., HCl, TFA) | (1-Propyl-1H-pyrazol-5-yl)methanol | wikipedia.org |
| Transetherification | TESOTf, 2,2′-bipyridyl | 5-((Triethylsilyloxy)methyl)-1-propyl-1H-pyrazole | acs.orgacs.org |
Regioselectivity and Stereoselectivity in Functionalization
Regioselectivity is a critical consideration in the functionalization of this compound. The substitution pattern on the pyrazole ring inherently directs incoming reagents to specific positions.
Electrophilic Substitution: As discussed, the electronic properties of the pyrazole ring and the directing effects of the N1-propyl and C5-methoxymethyl groups strongly favor electrophilic attack at the C-4 position. This provides a highly predictable outcome for reactions like halogenation, nitration, and sulfonation. nih.gov
Nucleophilic Functionalization (via Metalation): In reactions involving deprotonation with a strong base, regioselectivity is directed by the most acidic proton. For this molecule, the C-3 hydrogen is expected to be the most acidic, leading to C-3 lithiation and subsequent functionalization at that position.
Synthesis-Based Regioselectivity: The regioselectivity of the initial pyrazole synthesis also plays a role. The condensation of an unsymmetrical 1,3-dicarbonyl precursor with propylhydrazine (B1293729) can lead to two possible regioisomers. The use of specific solvents, such as fluorinated alcohols, can dramatically increase the regioselectivity of this cyclization reaction. acs.org Similarly, catalyst-free Michael additions can achieve excellent regioselectivity in the N-alkylation of pyrazoles. acs.orgresearchgate.net
Stereoselectivity is generally not a factor in reactions directly modifying the aromatic pyrazole ring. However, it becomes relevant if chiral centers are introduced. For example, if the C-3 position were functionalized with a prochiral ketone, subsequent reduction could lead to a chiral alcohol, where the use of stereoselective reagents would be important. Similarly, asymmetric synthesis strategies can be employed to create pyrazole derivatives with chiral centers attached to the ring. nih.govrwth-aachen.de The cycloaddition reactions used to form pyrazole rings can also be controlled to achieve specific stereochemical outcomes. acs.orgnih.gov
Oxidation and Reduction Chemistry of the Pyrazole Ring System
The pyrazole ring in compounds such as this compound is typically stable towards common oxidizing agents. This resilience is a characteristic feature of many aromatic systems. Attempts to oxidize the pyrazole ring directly often require harsh conditions and may lead to degradation of the molecule rather than selective transformation.
However, the side chains attached to the pyrazole ring are more susceptible to oxidation. The N-propyl group, for instance, could potentially be oxidized at the benzylic-like position adjacent to the nitrogen atom under strong oxidative conditions, although this is generally a difficult transformation. More commonly, alkyl side chains on carbon atoms of the pyrazole ring can be oxidized. For example, the methoxymethyl group at the C-5 position could undergo oxidation. While specific studies on this compound are not extensively documented, analogous reactions on similar substituted pyrazoles provide insight into potential oxidative pathways.
Electrochemical methods have also been employed for the oxidation of pyrazole derivatives. These techniques can lead to various functionalizations, including halogenation or coupling reactions, depending on the reaction conditions and the nature of the substituents on the pyrazole ring. mdpi.com For instance, the electrooxidative halogenation of N-alkylpyrazoles can proceed efficiently to yield 4-halo-substituted products. mdpi.com
Table 1: Representative Oxidation Reactions of Substituted Pyrazoles
| Oxidizing Agent/Method | Substrate Type | Product Type | Typical Conditions | Yield (%) |
| Potassium Permanganate (B83412) (KMnO₄) | N-Alkyl-C-alkylpyrazole | N-Alkyl-C-carboxypyrazole | Aqueous, basic, heat | Moderate to Good |
| Electrochemical Oxidation | N-Alkylpyrazole | N-Alkyl-4-halopyrazole | Galvanostatic, in the presence of halide ions | Good to Excellent |
| TBHP/I₂ | Pyrazol-5-amines | Azopyrroles | EtOH, 50 °C | Moderate to Good |
Note: This table represents typical outcomes for substituted pyrazoles and serves as a predictive model for the reactivity of this compound.
Detailed research on the oxidation of a pyrazole derivative, methylaminopyrazole formamidine, with permanganate ion in a neutral medium indicated a first-order kinetics with respect to the permanganate concentration. The proposed mechanism involves the formation of an intermediate complex which then decomposes to yield the final oxidation products.
Similar to its behavior under oxidative conditions, the aromatic pyrazole ring is generally resistant to reduction. Catalytic hydrogenation is a common method for the reduction of aromatic systems, and under appropriate conditions, the pyrazole ring can be reduced. This process typically occurs in a stepwise manner, first yielding a dihydropyrazole (pyrazoline) and subsequently a tetrahydropyrazole (pyrazolidine). The specific conditions, including the choice of catalyst, solvent, temperature, and pressure, play a crucial role in determining the extent of reduction.
Metal hydride reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are generally not potent enough to reduce the aromatic pyrazole ring. However, they can be effective in reducing susceptible functional groups present on the substituents. For instance, if the methoxymethyl group were replaced by a formyl or keto group, NaBH₄ would readily reduce it to the corresponding alcohol.
Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent than NaBH₄. While it is still generally incapable of reducing the pyrazole ring itself under standard conditions, it can reduce a wider range of functional groups on the side chains. For example, were there an ester or carboxylic acid group on the pyrazole ring, LiAlH₄ would reduce it to an alcohol. The ether linkage in the methoxymethyl group is generally stable to LiAlH₄.
Table 2: Representative Reduction Reactions of Substituted Pyrazoles
| Reducing Agent/Method | Substrate Type | Product Type | Typical Conditions | Yield (%) |
| Catalytic Hydrogenation (e.g., H₂/Pd, Pt) | N-Alkylpyrazole | N-Alkylpyrazoline/pyrazolidine | High pressure, elevated temperature | Varies |
| Sodium Borohydride (NaBH₄) | N-Alkylpyrazole with carbonyl substituent | N-Alkylpyrazole with alcohol substituent | Protic solvent (e.g., MeOH, EtOH) | Good to Excellent |
| Lithium Aluminum Hydride (LiAlH₄) | N-Alkylpyrazole with ester/acid substituent | N-Alkylpyrazole with alcohol substituent | Aprotic ether solvent (e.g., THF, Et₂O) | Good to Excellent |
Note: This table illustrates the expected reactivity of functionalized pyrazoles based on established chemical principles and serves as a guide for the potential transformations of derivatives of this compound.
A patented process describes the catalytic hydrogenation of hydrazone-substituted α,β-unsaturated carbonyl compounds to prepare pyrazoles, highlighting the use of hydrogen with a hydrogenation catalyst in a protic solvent.
Advanced Research Avenues and Applications of the 5 Methoxymethyl 1 Propyl 1h Pyrazole Scaffold
Role as a Synthetic Intermediate for Complex Molecules
The 5-(methoxymethyl)-1-propyl-1H-pyrazole framework is a valuable intermediate in the synthesis of more complex, biologically active molecules. Its structure contains reactive sites that allow for further chemical modifications and elaborations, making it an ideal starting point for constructing larger molecular architectures. mdpi.comevitachem.com
A notable example is its incorporation into larger, fused heterocyclic systems. Research into potent and selective blockers of the I(Kur) current, a key target in atrial fibrillation, led to the development of complex dihydropyrazolopyrimidine derivatives. nih.gov One such potent inhibitor, ((S)-5-(methoxymethyl)-7-(1-methyl-1H-indol-2-yl)-2-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)((S)-2-(3-methylisoxazol-5-yl)pyrrolidin-1-yl)methanone, features the 5-(methoxymethyl)pyrazole moiety as its core. nih.gov In this context, the pyrazole (B372694) scaffold serves as the foundational structure upon which other complex fragments, like the indole (B1671886) and isoxazole-pyrrolidine moieties, are appended to achieve high potency and a desirable pharmacokinetic profile. nih.gov The synthesis of such molecules highlights the pyrazole's role as a robust platform for building intricate compounds with specific therapeutic functions. mdpi.comnih.gov
Scaffold for Rational Design in Chemical Biology and Medicinal Chemistry
The pyrazole ring is a cornerstone in rational drug design due to its favorable drug-like properties and its ability to engage in various types of molecular interactions. nih.govmdpi.com The this compound scaffold, in particular, offers distinct points for modification—the N1-propyl group, the C5-methoxymethyl group, and the C3 and C4 positions on the ring—allowing for systematic exploration of its chemical space to optimize biological activity.
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, correlating specific structural features of a molecule with its biological activity. researchgate.netnih.gov For pyrazole derivatives, SAR studies have been instrumental in optimizing their potency and selectivity against various biological targets, particularly protein kinases. nih.govnih.gov Modifications at different positions of the pyrazole ring significantly influence the compound's efficacy. nih.govnih.gov
For instance, in the development of meprin inhibitors, substitutions at the 3 and 5 positions of the pyrazole ring were systematically evaluated. nih.gov While a 3,5-diphenylpyrazole (B73989) showed high initial potency, the introduction of other lipophilic moieties at the N1 position led to a decrease in activity, demonstrating the sensitivity of the target's binding pocket to the substituent at this position. nih.gov Similarly, in the context of anticancer agents, appropriate substitutions on the pyrazole ring have been shown to enhance efficacy and tumor selectivity. nih.gov These studies provide a rational basis for designing new therapeutic agents by fine-tuning the substituents on the pyrazole core. researchgate.net
| Position on Pyrazole Ring | Type of Modification | Observed Impact on Biological Activity | Example Target Class |
| N1 | Introduction of lipophilic groups (e.g., methyl, phenyl) | Can increase or decrease activity depending on the target's steric and hydrophobic requirements. nih.gov | Metalloproteases |
| C3 | Variation of aryl or alkyl groups | Significantly affects binding affinity and selectivity. nih.gov | Protein Kinases, Meprins |
| C5 | Introduction of functionalized groups (e.g., methoxymethyl) | Can provide additional interaction points (e.g., hydrogen bonding) and influence solubility. nih.gov | Ion Channels |
| C4 | Substitution (e.g., with halogens or other groups) | Modulates electronic properties and can provide vectors for further functionalization. globalresearchonline.net | Various Enzymes |
Understanding how a ligand interacts with its biological target at the molecular level is crucial for rational drug design. Molecular docking and other computational studies have revealed that pyrazole derivatives are adept at forming key interactions within protein binding sites. nih.govresearchgate.net The nitrogen atoms of the pyrazole ring are particularly important, often acting as hydrogen bond acceptors or coordinating with metal ions in the active sites of metalloenzymes. nih.gov
In studies involving receptor tyrosine kinases, pyrazole derivatives have been shown to dock deeply within the ATP-binding pocket. nih.gov The interactions typically involve hydrogen bonds between the pyrazole nitrogens and key amino acid residues like cysteine and aspartic acid, as well as van der Waals and hydrophobic interactions with residues such as leucine. nih.gov These interactions stabilize the protein-ligand complex, leading to inhibition of the enzyme's activity. The specific orientation and binding mode can be controlled by the substituents on the pyrazole scaffold, which occupy different sub-pockets of the active site. nih.gov
| Interaction Type | Key Pyrazole Feature | Interacting Protein Residue (Example) | Significance |
| Hydrogen Bonding | Ring Nitrogen Atoms | Cys, Asp, Asn nih.gov | Anchors the ligand in the binding pocket. |
| Hydrophobic Interactions | Phenyl/Alkyl Substituents | Leu, Phe nih.govresearchgate.net | Enhances binding affinity. |
| Heme Coordination | Ring Nitrogen Atom | Heme Iron (in CYPs) nih.gov | Critical for inhibition of cytochrome P450 enzymes. |
Bioisosterism, the strategy of replacing one functional group with another that retains similar physical and chemical properties, is a powerful tool in drug design to improve potency, selectivity, or pharmacokinetic properties. The pyrazole ring is often used as a bioisostere for other aromatic or heterocyclic systems. nih.gov
A classic example involves the cannabinoid receptor antagonist Rimonabant, which features a 1,5-diarylpyrazole core. nih.gov Researchers successfully designed and synthesized bioisosteres where the pyrazole moiety was replaced with other five-membered heterocycles such as thiazoles, triazoles, and imidazoles. nih.gov These new compounds retained the CB1 antagonistic activity and exhibited high selectivity, demonstrating that these different heterocyclic cores could effectively mimic the spatial and electronic properties of the original pyrazole ring. nih.gov This highlights the pyrazole's role as a versatile and interchangeable structural unit in the design of bioactive molecules. ebi.ac.uk
Applications in Materials Science (Optical, Electrical, Magnetic Properties)
Beyond their biological applications, pyrazole derivatives are emerging as valuable components in the field of materials science. Their conjugated π-electron systems, thermal stability, and ability to coordinate with metal ions make them suitable for creating materials with interesting optical, electrical, and magnetic properties. mdpi.comacs.org
Pyrazole-based compounds have been investigated for use in organic electronics. For example, trifluoromethyl-substituted 1H-pyrazolo[3,4-b]quinolines have been synthesized and characterized for their potential in organic light-emitting diodes (OLEDs) and organic photovoltaic devices (OPVs). mdpi.com These materials exhibit high light absorbance and electroluminescent properties, emitting bright bluish-green light, making them suitable as emitters in OLEDs. mdpi.com Other pyrazoline derivatives have been noted for their efficient broadband photoluminescence, covering nearly the entire visible spectrum, which is a desirable property for lasing applications. researchgate.net
| Material Type | Role of Pyrazole Derivative | Resulting Properties | Potential Application |
| Organic Emitter | Core chromophore in pyrazoloquinolines | Electroluminescence, bluish-green light emission mdpi.com | Organic Light-Emitting Diodes (OLEDs) |
| Photovoltaic Material | Donor/Acceptor component in a blend | Light absorbance, power conversion mdpi.com | Organic Solar Cells (OPVs) |
| Metal-Organic Framework (MOF) | Bridging ligand coordinating metal ions | Electrical conductivity, magnetic ordering acs.org | Electronic Devices, Magnetic Materials |
| Lasing Material | Dopant in a polymer matrix | Broadband photoluminescence, amplified spontaneous emission researchgate.net | Organic Lasers |
Future Directions in Pyrazole Derivative Research
The extensive research into pyrazole derivatives has established a strong foundation for future innovations. The versatility of the pyrazole scaffold ensures its continued relevance in both medicinal chemistry and materials science. researchgate.netnih.gov
Future research will likely focus on several key areas:
Optimization of Selectivity: A primary goal in drug discovery is to design inhibitors that are highly selective for their intended target to minimize off-target effects. Future work will involve further optimization of the pyrazole core and its substituents to enhance binding affinity and selectivity against specific targets, such as particular isoforms of protein kinases. nih.gov
Development of Novel Modalities: The pyrazole scaffold is being incorporated into novel therapeutic modalities beyond simple enzyme inhibition. This includes the design of PROTACs (Proteolysis Targeting Chimeras) and antibody-drug conjugates (ADCs) that utilize the pyrazole moiety for target binding. nih.gov
Combination Therapies: In oncology, combining targeted agents is a promising strategy. Future studies will explore the synergistic effects of pyrazole-based inhibitors with other anticancer agents to improve therapeutic efficacy. nih.gov
Advanced Materials: In materials science, the focus will be on designing pyrazole-based molecules with tailored photophysical and electronic properties for next-generation organic electronics, sensors, and multifunctional materials. mdpi.com
By continuing to explore new synthetic methodologies and deepening the understanding of structure-property relationships, researchers can unlock the full potential of pyrazole derivatives like this compound for a wide range of advanced applications. mdpi.comresearchgate.net
Development of Novel Synthetic Methodologies
The synthesis of substituted pyrazoles is a well-established field, yet the pursuit of more efficient, regioselective, and environmentally friendly methods continues to be a significant research focus. Traditional methods often involve the condensation of hydrazines with 1,3-dicarbonyl compounds or their equivalents. nih.govbeilstein-journals.org However, modern synthetic chemistry offers a more diverse toolkit to access complex pyrazole derivatives like this compound.
Recent advancements have emphasized transition-metal-catalyzed and oxidant-free conditions to improve yields and functional group tolerance. nih.gov For instance, temperature-controlled divergent synthesis strategies allow for the selective formation of different pyrazole products from common starting materials by simply tuning the reaction temperature. nih.gov Other innovative approaches include one-pot, multicomponent reactions that enhance efficiency by combining several synthetic steps without isolating intermediates. researchgate.net The synthesis of functionalized pyrazoles often relies on key intermediates that can be further modified. For example, methods have been developed for the practical synthesis of key building blocks like 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles, which can then be functionalized at various positions. enamine.net The synthesis of 5-alkoxy-4-hydroxymethylpyrazole compounds, structurally related to the target scaffold, has been achieved through a single-step process from 5-hydroxypyrazoles, demonstrating a streamlined approach to creating functionalized pyrazoles. google.com
Table 1: Comparison of Synthetic Methodologies for Pyrazole Derivatives
| Methodology | Description | Advantages | Potential Application for this compound |
|---|---|---|---|
| Classical Condensation | Reaction of a hydrazine (B178648) (e.g., propylhydrazine) with a β-dicarbonyl compound (e.g., 4-methoxy-1,3-butanedione). beilstein-journals.org | Readily available starting materials, straightforward procedure. | A direct and fundamental approach to constructing the core pyrazole ring. |
| Electrophilic Cyclization | Cyclization of α,β-alkynic hydrazones under mild conditions, sometimes mediated by catalysts like CuI. nih.gov | High regioselectivity, mild reaction conditions. | Could offer precise control over the substituent placement on the pyrazole ring. |
| Multi-component Reactions | One-pot reactions combining three or more starting materials to form the final product. researchgate.net | High atom economy, operational simplicity, reduced waste. | Efficient assembly of the scaffold and its derivatives in a single synthetic operation. |
| Flow Chemistry | Synthesis performed in a continuously flowing stream rather than a batch-wise process. enamine.net | Enhanced safety, better heat and mass transfer, potential for automation. | Useful for optimizing reaction conditions and scaling up the synthesis of key intermediates. |
| Direct ortho-Metalation (DoM) | Functionalization of the pyrazole ring via lithiation at a specific position followed by reaction with an electrophile. enamine.net | Allows for the introduction of diverse functional groups at specific sites. | Could be employed for late-stage diversification of the core scaffold. |
These methodologies provide a robust framework for the efficient and regioselective synthesis of this compound and its analogs, enabling the creation of libraries of compounds for further biological evaluation.
Integration with Emerging Technologies (e.g., Machine Learning in Drug Discovery)
The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing the drug discovery pipeline, making it more efficient and cost-effective. nih.govmdpi.com These computational tools can be powerfully applied to research programs centered on the this compound scaffold. ML models can accelerate nearly every stage of drug development, from initial hit identification to lead optimization. mdpi.comnih.gov
Machine learning algorithms excel at identifying complex patterns in large datasets. fiveable.me For the this compound scaffold, ML models can be trained on existing data from other pyrazole-containing compounds to predict a wide range of properties. This includes predicting drug-target interactions, estimating binding affinities, and forecasting absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. nih.govfiveable.me By leveraging these predictive models, researchers can prioritize the synthesis of derivatives with the highest probability of success, thereby saving significant time and resources. fiveable.me
Furthermore, generative ML models can design novel molecules based on the this compound core, exploring vast areas of chemical space virtually to identify candidates with optimized properties. mdpi.com This in silico screening process allows for the evaluation of millions of potential compounds without the need for laborious and expensive laboratory synthesis and testing. mdpi.com Recently developed ML approaches can even predict chemical reactivity, helping chemists to design more efficient synthetic routes and troubleshoot challenging reactions. innovationnewsnetwork.com
Table 2: Applications of Machine Learning in the Drug Discovery Pipeline for the Pyrazole Scaffold
| Stage of Drug Discovery | Application of Machine Learning (ML) | Potential Impact on Research |
|---|---|---|
| Target Identification | Analyzing genomic and proteomic data to identify and validate novel biological targets for the pyrazole scaffold. nih.gov | Accelerates the identification of disease-relevant pathways where scaffold-based inhibitors might be effective. |
| Hit Identification | Virtual screening of large compound libraries to identify molecules that are predicted to bind to a specific target. mdpi.com | Dramatically reduces the number of compounds that need to be screened experimentally. |
| Lead Optimization | Predicting ADMET properties and bioactivity of novel pyrazole derivatives to guide structural modifications. fiveable.me | Focuses synthetic efforts on compounds with more drug-like properties and higher potency. |
| Chemical Synthesis | Predicting reaction outcomes and retrosynthesis pathways for complex pyrazole derivatives. nih.govinnovationnewsnetwork.com | Optimizes synthetic routes, increases yields, and reduces the time required for chemical synthesis. |
Exploration of Novel Chemical Space
The concept of "chemical space" encompasses all possible molecules, estimated to exceed 10^60 compounds. nih.govmdpi.com A key goal in drug discovery is to navigate this vast space to find novel molecules with desired biological activities. nih.govopenreview.net The this compound scaffold serves as an excellent starting point for exploring new and under-investigated regions of biologically relevant chemical space.
By systematically modifying the scaffold, researchers can generate novel compound libraries that differ significantly from existing drugs. This exploration can be guided by strategies such as "scaffold hopping," where the core pyrazole structure is replaced by a chemically different but functionally similar moiety to create novel intellectual property and potentially improve drug-like properties. Another approach is fragment-based diversification, where different chemical fragments are attached to specific points on the pyrazole ring.
The key positions for modification on the this compound scaffold include:
The N1-propyl group: Altering the length, branching, or introducing cyclic structures can influence solubility, metabolic stability, and binding interactions.
The C5-methoxymethyl group: The ether linkage can be modified, or the entire group can be replaced with other functional moieties to probe interactions with target proteins.
The C3 and C4 positions: These positions on the pyrazole ring are unsubstituted and represent prime locations for introducing new functional groups (e.g., halogens, amides, carboxylic acids) to modulate electronic properties and create new vectors for binding.
This systematic exploration allows for the fine-tuning of pharmacological activity and the potential discovery of compounds with entirely new mechanisms of action. By creating and screening these novel derivatives, researchers can expand the known biologically active chemical space and identify next-generation therapeutic agents. nih.govmdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
